molecular formula C8H6ClN3O B7876369 2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine CAS No. 70291-28-0

2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine

Cat. No.: B7876369
CAS No.: 70291-28-0
M. Wt: 195.60 g/mol
InChI Key: SQFYYVFBLZUVBR-UHFFFAOYSA-N
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Description

2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a chloro group and a 1,3,4-oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:

  • Nucleophilic Substitution: : The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

  • Oxidation and Reduction: : The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products

The major products of these reactions depend on the nucleophile used. For example, reacting with an amine would yield an aminopyridine derivative, while reaction with a thiol would produce a thiopyridine derivative.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine in biological systems involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways depend on the specific biological context and the nature of the substituents on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine is unique due to the specific positioning of the chloro and oxadiazole groups, which can influence its reactivity and biological activity. The presence of the methyl group on the oxadiazole ring can also affect its electronic properties and interactions with biological targets .

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-5-11-12-8(13-5)6-2-3-7(9)10-4-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFYYVFBLZUVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901230324
Record name 2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70291-28-0
Record name 2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70291-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N′-Acetyl-6-chloronicotinohydrazide (95 mg, 0.45 mml) and 3,3,3-triethyl-1-(methoxycarbonyl)diazathian-3-ium-1-ide 2,2-dioxide (159 mg, 0.67 mmol) were taken up in tetrahydrofuran (4.5 mL) and heated in a microwave at 120° C. for 30 minutes. The reaction was then diluted with ethyl acetate and washed with saturated aqueous ammonium chloride, water, and brine. The organic layer was dried over magnesium sulfate, filtered, and concentrated in vacuo to afford the title compound.
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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